8-Fluoro-6-methoxy-3,4-dihydronaphthalen-1(2H)-one is an organic compound with significant relevance in scientific research. It is classified as a naphthalene derivative, characterized by the presence of a fluorine atom and a methoxy group. This compound is cataloged under various databases, including PubChem and American Elements, with a chemical formula of and a molecular weight of 194.2 g/mol .
The synthesis of 8-Fluoro-6-methoxy-3,4-dihydronaphthalen-1(2H)-one typically involves several steps, often beginning with the functionalization of naphthalene derivatives. Common methods include:
The synthesis often employs solvents such as dimethylformamide or acetonitrile to facilitate reactions, and catalysts like palladium or nickel may be used to enhance yields. Reaction conditions must be optimized for temperature and time to achieve the desired purity and yield.
The molecular structure of 8-Fluoro-6-methoxy-3,4-dihydronaphthalen-1(2H)-one can be represented using various notations:
COC1=CC2=C(C(=O)CCC2)C(=C1)F
KWFNZGGLUHRUAT-UHFFFAOYSA-N
The compound exhibits a complex three-dimensional structure characterized by its aromatic rings and functional groups, which influence its chemical behavior and interactions.
8-Fluoro-6-methoxy-3,4-dihydronaphthalen-1(2H)-one participates in various chemical reactions typical for naphthalene derivatives:
These reactions often require specific conditions such as temperature control, pH adjustments, and the use of protecting groups to prevent undesired side reactions.
The mechanism of action for 8-Fluoro-6-methoxy-3,4-dihydronaphthalen-1(2H)-one in biological systems may involve interactions with specific receptors or enzymes. For instance:
Studies indicate that the compound may also exhibit anti-inflammatory properties by modulating pathways involved in inflammatory responses.
The physical properties of 8-Fluoro-6-methoxy-3,4-dihydronaphthalen-1(2H)-one include:
Key chemical properties include:
8-Fluoro-6-methoxy-3,4-dihydronaphthalen-1(2H)-one has potential applications in:
This compound represents a valuable asset in both academic research and industrial applications due to its unique structural features and biological activities.
CAS No.: 92321-29-4
CAS No.: 2226-71-3
CAS No.: 118524-14-4
CAS No.: 471-84-1
CAS No.: 636-57-7
CAS No.: